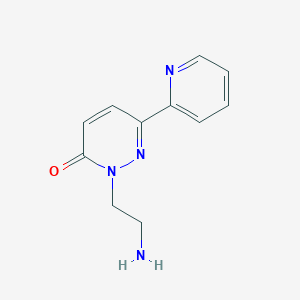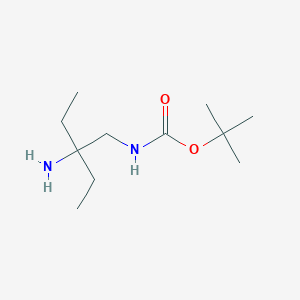
(4-Aminobutan-2-yl)(benzyl)methylamine
Overview
Description
(4-Aminobutan-2-yl)(benzyl)methylamine: is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name N3-benzyl-N3-methyl-1,3-butanediamine . This compound is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-aminobutan-2-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method is the N-methylation of 4-aminobutan-2-yl benzylamine using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
(4-Aminobutan-2-yl)(benzyl)methylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aminobutan-2-one using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-aminobutan-2-ol using reducing agents such as lithium aluminium hydride .
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, dichloromethane, room temperature.
Reduction: Lithium aluminium hydride, ether, reflux.
Substitution: Methyl iodide, triethylamine, room temperature.
Major Products Formed:
4-Aminobutan-2-one: (from oxidation)
4-Aminobutan-2-ol: (from reduction)
Various N-substituted derivatives (from substitution reactions)
Scientific Research Applications
(4-Aminobutan-2-yl)(benzyl)methylamine: has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
(4-Aminobutan-2-yl)(benzyl)methylamine: is similar to other compounds such as N-methylbenzylamine and 4-aminobutan-2-one . its unique structure and properties make it distinct in terms of reactivity and applications. The compound's ability to undergo various chemical reactions and its versatility in scientific research set it apart from its counterparts.
Comparison with Similar Compounds
N-methylbenzylamine
4-aminobutan-2-one
4-aminobutan-2-ol
Properties
IUPAC Name |
3-N-benzyl-3-N-methylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDNYWBJWULGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


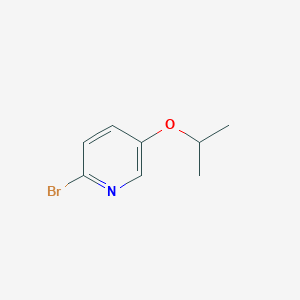

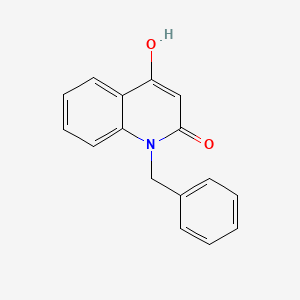
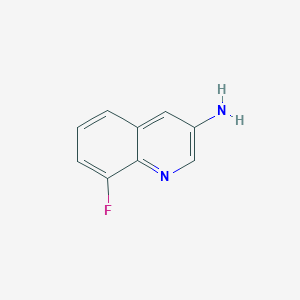
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
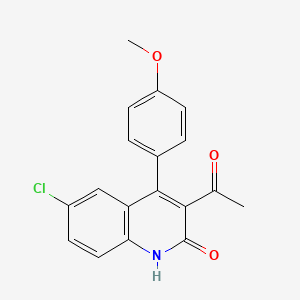

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)

